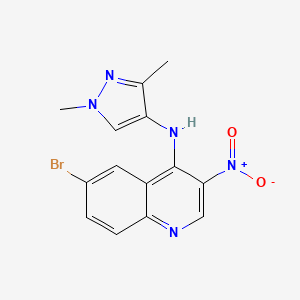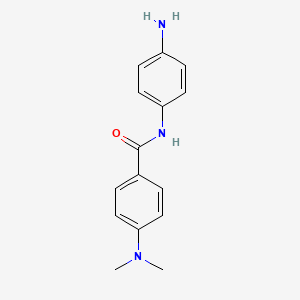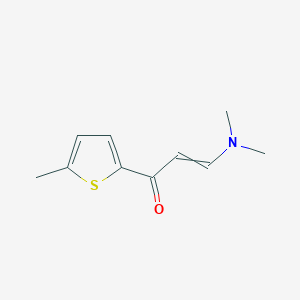
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine is a complex organic compound that features a quinoline ring substituted with bromine and nitro groups, and a pyrazole ring substituted with dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration of Quinoline: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Bromination: The nitrated quinoline is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Formation of Pyrazole Ring: The pyrazole ring is synthesized separately by reacting 1,3-dimethyl-1H-pyrazole with an appropriate amine.
Coupling Reaction: The final step involves coupling the brominated and nitrated quinoline with the pyrazole derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Functionalized Quinoline: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine and pyrazole groups can modulate the compound’s binding affinity to various enzymes and receptors, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(6-Chloro-3-nitro-quinolin-4-yl)-(1,3-dimethyl-1H-pyrazol-4-yl)-amine: Similar structure but with a chlorine atom instead of bromine.
(6-Bromo-3-nitro-quinolin-4-yl)-(1,3-dimethyl-1H-imidazol-4-yl)-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both bromine and nitro groups on the quinoline ring, along with the dimethyl-substituted pyrazole ring, provides a versatile scaffold for further functionalization and optimization in various applications.
Propiedades
Fórmula molecular |
C14H12BrN5O2 |
|---|---|
Peso molecular |
362.18 g/mol |
Nombre IUPAC |
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine |
InChI |
InChI=1S/C14H12BrN5O2/c1-8-12(7-19(2)18-8)17-14-10-5-9(15)3-4-11(10)16-6-13(14)20(21)22/h3-7H,1-2H3,(H,16,17) |
Clave InChI |
GJRBKDZPVVFPFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-([Butyl(methyl)amino]methyl)thiophene-2-carboxylic acid](/img/structure/B8579747.png)
![6-[(4-Chlorophenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B8579751.png)




![5-{[5-(1,2-Dithiolan-3-yl)pentanoyl]amino}pentanoic acid](/img/structure/B8579805.png)




